Enabling Sub-Nanomolar PLK1 Inhibition: Derivatization to Compound 49
The 2-methoxy-4-(4-methylpiperazin-1-yl)aniline scaffold is the direct synthetic precursor to compound 49 (8-{[2-methoxy-5-(4-methylpiperazin-1-yl)phenyl]amino}-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide), a highly potent and selective PLK1 inhibitor. The final compound achieved an IC50 of 0.007 μM against PLK1 kinase [1]. This potency is contingent on the N-methylpiperazine moiety; analogous compounds lacking the methyl group showed substantially reduced activity, confirming the critical role of this substitution [1]. The trihydrochloride salt of the building block ensures efficient, high-yield coupling in the final amination step.
| Evidence Dimension | PLK1 inhibitory potency (IC50) of final derivative |
|---|---|
| Target Compound Data | IC50 = 0.007 μM (Compound 49, derived from target building block) |
| Comparator Or Baseline | Des-methyl analog (inferred from class SAR: significant loss of potency) |
| Quantified Difference | Sub-nanomolar vs. reduced potency (exact comparator IC50 not disclosed, but SAR shows N-methyl critical for activity) |
| Conditions | PLK1 kinase biochemical assay; compound 49 was tested as an ATP-mimetic inhibitor |
Why This Matters
Only this specific building block provides a direct synthetic path to a validated sub-nanomolar PLK1 inhibitor; substituting the N-methyl group or using a different regioisomer compromises the key pharmacophore, undermining the entire medicinal chemistry campaign.
- [1] Beria, I., et al. Identification of 4,5-Dihydro-1H-pyrazolo[4,3-h]quinazoline Derivatives as a New Class of Orally and Selective Polo-Like Kinase 1 Inhibitors. J. Med. Chem. 2010, 53, 3532-3551. View Source
